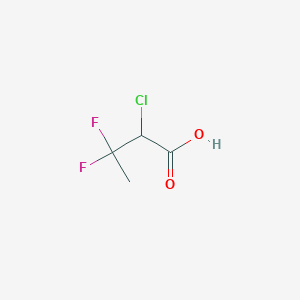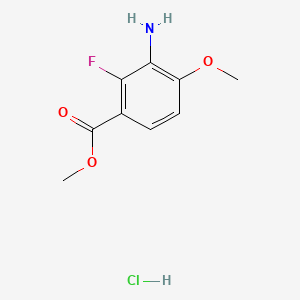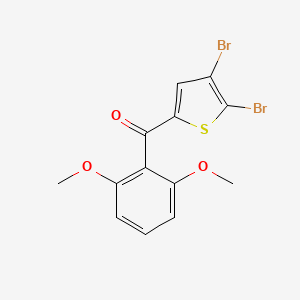![molecular formula C12H14O4 B13564672 2-(Benzo[d][1,3]dioxol-5-yl)-3-methylbutanoic acid CAS No. 55776-83-5](/img/structure/B13564672.png)
2-(Benzo[d][1,3]dioxol-5-yl)-3-methylbutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Benzo[d][1,3]dioxol-5-yl)-3-methylbutanoic acid is an organic compound that features a benzo[d][1,3]dioxole moiety attached to a butanoic acid chain. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The benzo[d][1,3]dioxole structure is a common motif in many natural products and synthetic compounds, known for its biological activity and chemical versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzo[d][1,3]dioxol-5-yl)-3-methylbutanoic acid typically begins with the preparation of the benzo[d][1,3]dioxole moiety. One common method involves the reaction of piperonal with sodium hydroselenide in the presence of piperidine hydrochloride and ethanol . The resulting intermediate can then be further reacted with various reagents to introduce the butanoic acid chain.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Benzo[d][1,3]dioxol-5-yl)-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The benzo[d][1,3]dioxole moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
2-(Benzo[d][1,3]dioxol-5-yl)-3-methylbutanoic acid has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antidiabetic agent. It has shown efficacy in inhibiting α-amylase, an enzyme involved in carbohydrate metabolism.
Materials Science: The benzo[d][1,3]dioxole moiety is of interest in the development of new materials with unique optical and electronic properties.
Biological Studies: The compound’s biological activity is studied for its potential anticancer properties.
Wirkmechanismus
The mechanism of action of 2-(Benzo[d][1,3]dioxol-5-yl)-3-methylbutanoic acid involves its interaction with specific molecular targets. For instance, its antidiabetic activity is attributed to the inhibition of α-amylase, which reduces the breakdown of carbohydrates into glucose . In anticancer research, the compound may induce apoptosis in cancer cells by interfering with cell cycle progression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(Benzo[d][1,3]dioxol-5-yl)-2-methylbutanoic acid
- 1-(Benzo[d][1,3]dioxol-5-yl)-3-methylbutanoic acid
Uniqueness
2-(Benzo[d][1,3]dioxol-5-yl)-3-methylbutanoic acid is unique due to its specific substitution pattern on the benzo[d][1,3]dioxole ring and the presence of a butanoic acid chain. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Eigenschaften
CAS-Nummer |
55776-83-5 |
|---|---|
Molekularformel |
C12H14O4 |
Molekulargewicht |
222.24 g/mol |
IUPAC-Name |
2-(1,3-benzodioxol-5-yl)-3-methylbutanoic acid |
InChI |
InChI=1S/C12H14O4/c1-7(2)11(12(13)14)8-3-4-9-10(5-8)16-6-15-9/h3-5,7,11H,6H2,1-2H3,(H,13,14) |
InChI-Schlüssel |
GENFBQHCLJFKAA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C1=CC2=C(C=C1)OCO2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Amino-3-{1-[(benzyloxy)carbonyl]piperidin-4-yl}propanoic acid](/img/structure/B13564600.png)
![1,4-Diazaspiro[5.5]undecane-5,9-dione](/img/structure/B13564608.png)
![1-[(Tert-butoxy)carbonyl]-2-(methoxymethyl)azetidine-2-carboxylicacid](/img/structure/B13564610.png)

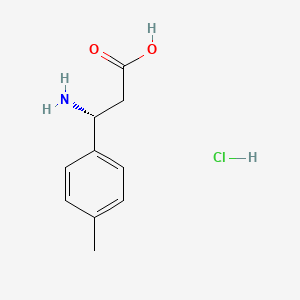
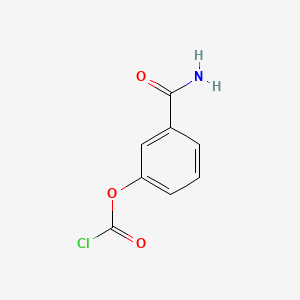
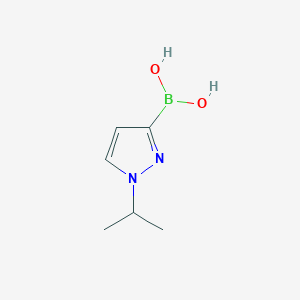
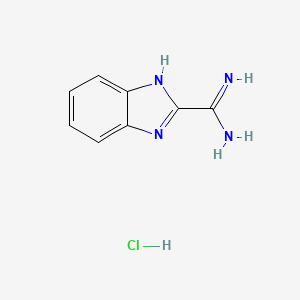

![1-[(3-Chlorophenyl)methyl]-3-phenylpiperazine](/img/structure/B13564656.png)
